molecular formula C16H12N2 B1517635 1-Benzyl-1H-indole-6-carbonitrile CAS No. 1030423-43-8

1-Benzyl-1H-indole-6-carbonitrile

Cat. No. B1517635
M. Wt: 232.28 g/mol
InChI Key: UYUKKLGDRIKDEO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-indole-6-carbonitrile is represented by the SMILES string N#CC1=CC=C2C(N(CC3=CC=CC=C3)C=C2)=C1 . The InChI key for this compound is UYUKKLGDRIKDEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Benzyl-1H-indole-6-carbonitrile is a solid . Its empirical formula is C16H12N2 and it has a molecular weight of 232.28 .

Scientific Research Applications

Indole-based compounds are important due to their biological and pharmaceutical activities . They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . Indole derivatives have shown significant pharmacological activity .

  • Biological and Pharmaceutical Activities : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Multicomponent Reactions : Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds . They are versatile and common nitrogen-based heterocyclic scaffolds .

  • Synthesis of Active Molecules : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .

  • Biological and Pharmaceutical Activities : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Multicomponent Reactions : Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds . They are versatile and common nitrogen-based heterocyclic scaffolds .

  • Synthesis of Active Molecules : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .

Safety And Hazards

This compound is classified as an Acute Tox. 4 Oral, with a hazard statement of H302 . It is also classified as a combustible solid . The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

While specific future directions for 1-Benzyl-1H-indole-6-carbonitrile are not available, indole derivatives have seen considerable activity towards the synthesis of new derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

1-benzylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKKLGDRIKDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651891
Record name 1-Benzyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-indole-6-carbonitrile

CAS RN

1030423-43-8
Record name 1-Benzyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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